molecular formula C18H19N3O4S B2647418 N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide CAS No. 946228-92-8

N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide

Cat. No. B2647418
CAS RN: 946228-92-8
M. Wt: 373.43
InChI Key: UDMIMTVVGPQELQ-UHFFFAOYSA-N
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Description

“N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide” is a complex organic compound that contains several functional groups, including a methoxy group, a benzothiazole ring, a tetrahydrofuran ring, and an isoxazole ring . Compounds with these functional groups have been studied for their potential biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are typically synthesized through coupling reactions . For instance, substituted 2-amino benzothiazoles can be coupled with other compounds to yield benzothiazole derivatives .


Molecular Structure Analysis

The compound contains a benzothiazole ring, which is a planar, aromatic ring system. This aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The compound also contains an isoxazole ring, a tetrahydrofuran ring, and a methoxy group.

Scientific Research Applications

Anti-Tubercular Applications

Benzothiazole derivatives have been highlighted for their potential in the development of anti-tubercular compounds . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Anti-Inflammatory Applications

Benzothiazole derivatives have also been synthesized and evaluated for their anti-inflammatory properties . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition . These compounds demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation .

Potential in Cancer Treatment

Some benzothiazole derivatives have been studied for their potential to inhibit the growth of pancreatic cancer cells .

Early Discovery Research

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that the compound could be used in early-stage research to explore its potential applications.

Synthesis of Novel Derivatives

The compound can be used in the synthesis of novel derivatives, which can then be evaluated for various biological activities .

Molecular Docking Studies

Molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-11-8-15(25-20-11)17(22)21(10-13-4-3-7-24-13)18-19-14-9-12(23-2)5-6-16(14)26-18/h5-6,8-9,13H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMIMTVVGPQELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide

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